2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide
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Overview
Description
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide is a chemical compound with the molecular formula C15H13Cl2NOS It is known for its unique structure, which includes both chloro and phenylsulfanyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with aniline in the presence of a base, followed by the introduction of a phenylsulfanyl group. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chloro groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-phenylmaleimide
- 2-Chloro-N-phenylacetamide
- 3,4-Dichloro-1-phenyl-pyrrol-2,5-dione
Uniqueness
2,3-Dichloro-N-phenyl-2-(phenylsulfanyl)propanamide is unique due to the presence of both chloro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
83375-58-0 |
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Molecular Formula |
C15H13Cl2NOS |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,3-dichloro-N-phenyl-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-15(17,20-13-9-5-2-6-10-13)14(19)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19) |
InChI Key |
BDPYNWLHERJOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCl)(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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